molecular formula C23H17FN4O6S B2406823 Ethyl 3-(4-fluorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-50-3

Ethyl 3-(4-fluorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2406823
CAS No.: 851949-50-3
M. Wt: 496.47
InChI Key: MVNMXWRHOCBTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl group could be introduced via electrophilic aromatic substitution, while the nitrobenzamido group could be formed through a series of amide coupling and nitration reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups it contains. For example, the nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack. The fluorine atom on the phenyl ring could also potentially undergo displacement reactions .

Scientific Research Applications

Anticancer Activity

Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound utilized in the synthesis of new heterocycles, has demonstrated potent anticancer activity against colon HCT-116 human cancer cell line. These findings suggest potential applications in developing anticancer agents by exploring the synthesis of novel heterocycles incorporating thioureido substituents as precursors (Abdel-Motaal, Asem, & Alanzy, 2020).

Herbicidal Activities

The synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives has highlighted the compound's potential in agricultural applications. Some of these derivatives can completely inhibit chlorophyll at very low concentrations and exhibit superior or equal herbicidal activities compared to commercial bleaching herbicides against dicotyledonous plants. This suggests the compound's utility in developing new, efficient herbicides (Xu et al., 2008).

Fluorescent Molecules and Inhibitors

The synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones from ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has revealed applications in the development of novel fluorescent molecules and potential inhibitors against monocotyledonous Echinochloa crus-galli L. Beauv. These compounds offer promising avenues for research in fluorescent labeling and agricultural weed control (Wu et al., 2006).

Antimicrobial Evaluation

The utility of related compounds in the synthesis of various heterocyclic derivatives has been explored for their antimicrobial properties. Some newly synthesized pyrimidine derivatives have shown significant antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O6S/c1-3-34-23(31)19-16-11-35-21(25-20(29)15-5-4-6-17(12(15)2)28(32)33)18(16)22(30)27(26-19)14-9-7-13(24)8-10-14/h4-11H,3H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNMXWRHOCBTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.